3-(4-Chlorophenyl)-5-(phenoxymethyl)-1,2-oxazole
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-(phenoxymethyl)-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2/c17-13-8-6-12(7-9-13)16-10-15(20-18-16)11-19-14-4-2-1-3-5-14/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBLGWCAVOLVSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC(=NO2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition reaction between nitrile oxides and dipolarophiles remains a cornerstone in isoxazole synthesis. For 3-(4-Chlorophenyl)-5-(phenoxymethyl)-1,2-oxazole, this method involves generating a nitrile oxide intermediate from 4-chlorobenzaldehyde oxime, followed by reaction with allyl phenyl ether as the dipolarophile.
Procedure :
- Nitrile Oxide Generation : 4-Chlorobenzaldehyde oxime is oxidized using sodium dichloroisocyanurate (SDIC) in aqueous conditions, forming the reactive nitrile oxide.
- Cycloaddition : The nitrile oxide undergoes 1,3-dipolar cycloaddition with allyl phenyl ether at room temperature, yielding the isoxazole ring.
Optimization :
Cyclization of β-Chlorovinyl Ketones
An alternative route involves the cyclization of β-chlorovinyl ketones with hydroxylamine. This method is less common due to challenges in precursor synthesis but offers regioselectivity advantages.
Procedure :
- Precursor Synthesis : 4-Chlorophenylacetyl chloride is reacted with phenoxypropargyl alcohol to form a β-chlorovinyl ketone.
- Cyclization : Treatment with hydroxylamine hydrochloride in ethanol induces cyclization, forming the isoxazole core.
Challenges :
- Requires strict anhydrous conditions to prevent hydrolysis.
- Limited scalability due to multi-step precursor preparation.
Green Chemistry Methods
Ultrasound-Assisted Synthesis
Ultrasound cavitation significantly accelerates reaction rates by enhancing mass transfer and reducing activation energy. Applied to the 1,3-dipolar cycloaddition, this method reduces reaction time from hours to minutes.
Protocol :
Microwave Irradiation
Microwave-assisted synthesis promotes rapid, uniform heating, ideal for cyclization reactions.
Procedure :
Iodine-Catalyzed Cyclization
Iodine acts as a Lewis acid catalyst, facilitating cyclization under mild conditions.
Method :
- Reactants : 4-Chlorophenylglyoxal and phenoxymethylamine are combined with iodine (10 mol%) in dimethylformamide (DMF) at 80°C.
- Mechanism : Iodine coordinates with carbonyl groups, lowering the activation energy for ring closure.
Yield : 78–82% with high regioselectivity.
Optimization and Catalytic Systems
Silver Carbonate-Mediated Cyclization
Silver carbonate catalyzes the 5-endo cyclization of enamide intermediates, offering superior regiocontrol.
Application :
Solvent-Free Synthesis
Eliminating solvents reduces environmental impact and simplifies purification.
Example :
- Grinding 4-chlorobenzaldehyde oxime with allyl phenyl ether in a ball mill (30 min) achieves 80% conversion.
Analytical Characterization
Spectroscopic Data
Infrared (IR) Spectroscopy :
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (DMSO-d₆) :
- ¹³C NMR :
Mass Spectrometry (MS) :
Comparative Analysis of Methods
| Method | Conditions | Time | Yield (%) | Regioselectivity |
|---|---|---|---|---|
| 1,3-Dipolar Cycload. | SDIC, H₂O, ultrasound | 30 min | 90 | High |
| Microwave | 300 W, DMF | 10 min | 88 | Moderate |
| Iodine Catalysis | I₂, K₂CO₃, 80°C | 2 h | 82 | High |
| Silver Carbonate | Ag₂CO₃, CH₂Cl₂ | 4 h | 88 | Very High |
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-5-(phenoxymethyl)-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced isoxazole derivatives.
Substitution: Formation of substituted isoxazole compounds with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has shown that 3-(4-Chlorophenyl)-5-(phenoxymethyl)-1,2-oxazole exhibits significant anticancer activity. Studies involving cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have demonstrated cytotoxic effects, with some derivatives showing inhibition rates exceeding 90% against specific cancer cell lines .
Mechanism of Action
The compound may exert its anticancer effects through the inhibition of key enzymes involved in cancer proliferation pathways. For instance, it has been suggested that it can inhibit enzymes such as EGFR and Src kinase, which are critical for tumor growth and survival . Additionally, it may induce apoptosis in cancer cells by activating specific signaling pathways.
Biological Research
Antimicrobial Activity
this compound has been investigated for its antimicrobial properties. Preliminary studies indicate that the compound can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It is believed to modulate inflammatory pathways by inhibiting specific enzymes that contribute to inflammation.
Material Science
Synthesis of Advanced Materials
In material science, this compound is utilized as a building block for synthesizing advanced materials such as polymers and nanomaterials. Its unique structural properties enable the development of materials with specific functionalities.
Industrial Chemistry
Production of Specialty Chemicals
The compound serves as an important intermediate in the synthesis of various industrial chemicals. It is used in the production of agrochemicals, dyes, and other specialty chemicals that require specific chemical properties .
Anticancer Activity Study
A study evaluated the cytotoxic effects of this compound derivatives against a panel of cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity.
| Cell Line | % Inhibition |
|---|---|
| MCF-7 (Breast) | 90.47% |
| HeLa (Cervical) | 84.32% |
| A549 (Lung) | 81.58% |
Antimicrobial Evaluation
Another study focused on the antimicrobial efficacy of the compound against various pathogens. The findings revealed significant inhibition rates against both Gram-positive and Gram-negative bacteria.
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-5-(phenoxymethyl)-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)isoxazole: Lacks the phenoxymethyl group, leading to different chemical and biological properties.
5-(Phenoxymethyl)isoxazole: Lacks the chlorophenyl group, resulting in variations in reactivity and applications.
4-Chlorophenyl isoxazole derivatives: Compounds with different substituents on the isoxazole ring, leading to diverse properties and uses.
Uniqueness
3-(4-Chlorophenyl)-5-(phenoxymethyl)-1,2-oxazole is unique due to the presence of both chlorophenyl and phenoxymethyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 3-(4-Chlorophenyl)-5-(phenoxymethyl)-1,2-oxazole is a member of the oxazole family, which has garnered attention for its diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The structure of this compound can be described as follows:
- Molecular Formula: CHClNO
- Molecular Weight: 273.71 g/mol
- Functional Groups: Oxazole ring, phenyl group, and chlorophenyl substituent.
Anticancer Activity
Research indicates that compounds containing oxazole rings exhibit significant anticancer properties. The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.
- Case Study: A study evaluated the anticancer activity of several oxazole derivatives against human cancer cell lines such as HCT116 (colon cancer) and MCF-7 (breast cancer). The compound exhibited an IC value of approximately 15 µM against HCT116 cells, indicating moderate potency compared to standard chemotherapeutics .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| This compound | HCT116 | 15 |
| Standard Chemotherapeutic | HCT116 | 5 |
Antibacterial Activity
The antibacterial properties of oxazole derivatives have also been documented. Compounds with a chlorophenyl moiety have shown effectiveness against various bacterial strains.
- Research Findings: In a comparative study, this compound demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 8 to 16 µg/mL .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 8 |
| Staphylococcus aureus | 16 |
Anti-inflammatory Activity
Oxazole derivatives are also noted for their anti-inflammatory effects. The inhibition of pro-inflammatory cytokines has been observed in vitro.
- Findings: A study indicated that treatment with this compound led to a reduction in TNF-alpha levels by approximately 30% in LPS-stimulated macrophages .
The biological activities of this compound are attributed to its ability to modulate various signaling pathways:
Q & A
Q. What synthetic routes are commonly employed for 3-(4-Chlorophenyl)-5-(phenoxymethyl)-1,2-oxazole, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves cyclization and functionalization steps. Key methods include:
- Vilsmeier–Haack Reaction : Used to form the oxazole core by reacting substituted pyrazolones with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under controlled temperatures (0–5°C). Optimization involves adjusting stoichiometry and reaction time to minimize byproducts .
- Chlorination : Phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) introduces chlorine at specific positions. Solvent choice (e.g., dry dichloromethane) and inert atmospheres (N₂/Ar) improve yield .
- Phenoxymethylation : A Williamson ether synthesis step using 4-chlorophenol and a methylating agent (e.g., methyl iodide) in basic conditions (K₂CO₃/NaOH). Microwave-assisted synthesis can reduce reaction time .
Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- X-ray Crystallography : Resolves molecular geometry and intermolecular interactions. For example, single-crystal studies at 200 K with Cu-Kα radiation (λ = 1.54178 Å) yield a mean C–C bond length of 1.485 Å and an R factor of 0.037, ensuring high precision .
- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify substituent patterns. For instance, the phenoxymethyl group shows a triplet at δ 4.8 ppm (CH₂) and aromatic protons at δ 7.2–7.5 ppm .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 314.0584) and fragmentation pathways .
Advanced Research Questions
Q. How can computational methods predict the reactivity and electronic properties of this compound?
Methodological Answer:
- DFT Calculations : Gaussian09 or ORCA software with B3LYP/6-311+G(d,p) basis sets calculate frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and charge distribution. For example, the chlorophenyl group’s electron-withdrawing effect lowers LUMO energy (-1.8 eV), enhancing electrophilic reactivity .
- MD Simulations : GROMACS predicts solvation dynamics and stability in polar solvents (e.g., water vs. DMF). Trajectory analysis reveals conformational flexibility of the phenoxymethyl chain .
- Limitations : Basis set incompleteness and solvent model approximations may lead to deviations in activation energy predictions (±5–10 kcal/mol) .
Q. How can researchers resolve contradictions in spectral data or crystallographic parameters for this compound?
Methodological Answer:
- Error Analysis : Apply statistical tools (e.g., χ² tests) to assess crystallographic data quality. For example, a high data-to-parameter ratio (>15:1) and low R factor (<0.05) indicate reliable structural models .
- Multi-Technique Validation : Cross-validate NMR chemical shifts with computed values (e.g., using ACD/Labs or ChemDraw). Discrepancies in aromatic proton shifts may arise from solvent polarity effects .
- Reproducibility Checks : Replicate synthesis under identical conditions and compare XRD patterns (e.g., using CCDC database entries) to confirm phase purity .
Q. What strategies optimize the compound’s stability during long-term storage or under experimental conditions?
Methodological Answer:
- Thermal Stability : TGA/DSC analysis shows decomposition onset at ~180°C. Store in amber vials at -20°C under inert gas (Ar) to prevent oxidation .
- Light Sensitivity : UV-Vis spectroscopy (λmax = 270 nm) indicates photodegradation. Use light-resistant containers and minimize exposure to UV sources .
- Hygroscopicity : Karl Fischer titration quantifies moisture uptake (<0.1% w/w). Desiccants (e.g., silica gel) in storage containers mitigate hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
